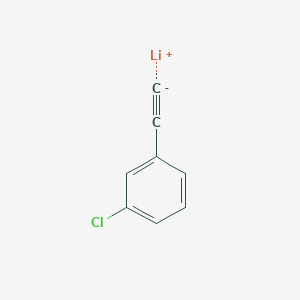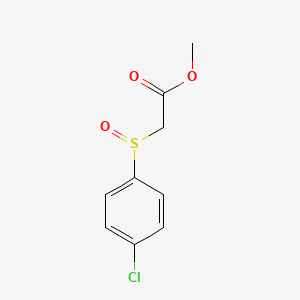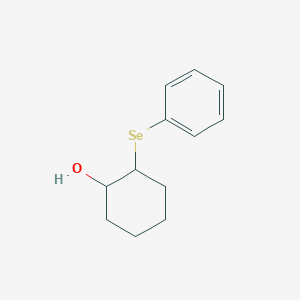
2-(Aziridin-1-yl)ethyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)ethyl propanoate is an organic compound that features an aziridine ring attached to an ethyl propanoate group Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl propanoate typically involves the reaction of aziridine with ethyl propanoate under specific conditions. One common method involves the reaction of aziridine with an ester in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Another approach involves the use of aziridine carboxylates, which can be synthesized through the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst like bismuth triflate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)ethyl propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Oxidation: Oxidized derivatives, such as oxides.
Reduction: Amines.
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)ethyl propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Materials Science: Utilized in the development of antibacterial and antimicrobial coatings.
Gene Transfection: Employed in non-viral gene transfection methods.
Mecanismo De Acción
The mechanism of action of 2-(Aziridin-1-yl)ethyl propanoate involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and medicinal chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparación Con Compuestos Similares
Similar Compounds
1-Aziridineethanol: Similar structure but with a hydroxyl group instead of a propanoate group.
Ethyl aziridine-2-carboxylate: Contains an aziridine ring and an ester group, similar to 2-(Aziridin-1-yl)ethyl propanoate.
Uniqueness
Its ability to undergo ring-opening polymerization and its use in medicinal chemistry distinguish it from other similar compounds .
Propiedades
Número CAS |
68252-32-4 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)ethyl propanoate |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)10-6-5-8-3-4-8/h2-6H2,1H3 |
Clave InChI |
PYRLCAUGBLUNCK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)

![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)


